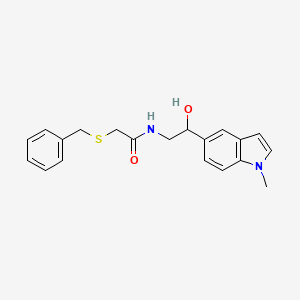

2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-22-10-9-16-11-17(7-8-18(16)22)19(23)12-21-20(24)14-25-13-15-5-3-2-4-6-15/h2-11,19,23H,12-14H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMCOWAGCNQANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Indole-Containing Hydroxyethylamine Intermediate

The indole moiety in 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide originates from 1-methyl-1H-indol-5-amine. A plausible route begins with 5-nitroindole , which undergoes methylation at the indole nitrogen using methyl iodide in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using stannous chloride in hydrochloric acid.

The introduction of the 2-hydroxyethyl group is accomplished through a Mannich reaction or epoxide ring-opening. For instance, reacting 1-methyl-1H-indol-5-amine with ethylene oxide under basic conditions yields 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine. This step may require temperature-controlled conditions (0–5°C) to prevent side reactions.

Preparation of 2-(Benzylthio)Acetic Acid

The benzylthioacetamide side chain is synthesized via nucleophilic substitution. Chloroacetic acid reacts with benzylthiol in a 1:1 molar ratio in ethanol, catalyzed by potassium carbonate (K₂CO₃) under reflux for 5–6 hours. The reaction proceeds as follows:

$$

\text{ClCH}2\text{COOH} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{PhCH}2\text{SCH}2\text{COOH} + \text{HCl}

$$

The product, 2-(benzylthio)acetic acid, is isolated by filtration, washed with water, and recrystallized from ethanol. Alternatively, benzyl disulfide may replace benzylthiol in the presence of a halogenating agent like sulfuryl chloride (SO₂Cl₂), as demonstrated in analogous syntheses.

Formation of the Chloroacetamide Intermediate

The hydroxyethylamine intermediate is coupled with chloroacetyl chloride to form N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)chloroacetamide . This step involves dissolving the amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, followed by dropwise addition of chloroacetyl chloride at 0°C. Stirring for 1–2 hours ensures complete reaction:

$$

\text{H}2\text{NCH}2\text{C(OH)(C}{10}\text{H}8\text{N)} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CONHCH}2\text{C(OH)(C}{10}\text{H}8\text{N)} + \text{HCl}

$$

The crude product is filtered, dried, and purified via recrystallization from ethanol.

Substitution of Chloride with Benzylthio Group

The final step involves displacing the chloride atom in the chloroacetamide intermediate with benzylthiol. This is achieved by refluxing the intermediate with benzylthiol (1.2 equivalents) and K₂CO₃ in ethanol for 6–8 hours:

$$

\text{ClCH}2\text{CONHCH}2\text{C(OH)(C}{10}\text{H}8\text{N)} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{PhCH}2\text{SCH}2\text{CONHCH}2\text{C(OH)(C}{10}\text{H}8\text{N)} + \text{KCl}

$$

Reaction monitoring via thin-layer chromatography (TLC) ensures completion. The product is isolated by evaporation, washed with ice-cold water, and recrystallized from ethanol.

Alternative Route Using Disulfide and Halogenating Agents

A patent-pending method employs benzyl disulfide (PhCH₂SSCH₂Ph) and sulfuryl chloride to generate the benzylthio group in situ. The chloroacetamide intermediate is mixed with benzyl disulfide in acetonitrile, followed by slow addition of SO₂Cl₂ at 0°C. The exothermic reaction completes within minutes, yielding the target compound after aqueous workup:

$$

\text{ClCH}2\text{CONHCH}2\text{C(OH)(C}{10}\text{H}8\text{N)} + \text{PhCH}2\text{SSCH}2\text{Ph} \xrightarrow{\text{SO}2\text{Cl}2} \text{PhCH}2\text{SCH}2\text{CONHCH}2\text{C(OH)(C}{10}\text{H}_8\text{N)} + \text{byproducts}

$$

This method offers faster reaction times (<1 hour) but requires stringent moisture control.

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural validation. Key spectral features include:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (s, 1H, indole H-2), 7.30–7.10 (m, 5H, benzyl aromatic), 4.80 (s, 1H, OH), 3.75 (s, 3H, N-CH₃), 3.60 (m, 2H, SCH₂).

- ESI-MS : m/z 427.2 [M+H]⁺ (calculated for C₂₁H₂₃N₂O₂S: 426.15).

Yield Optimization and Challenges

Yields for the final step typically range from 65% to 75%, influenced by solvent choice and reaction time. Ethanol provides higher purity, while DMF accelerates substitution but complicates purification. Competing side reactions, such as over-alkylation or oxidation of the thioether, are mitigated by inert atmospheres (N₂) and stoichiometric control.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors may enhance efficiency in the substitution step, reducing reaction times and improving heat management. Cost-effective alternatives to benzylthiol, such as benzyl disulfide , are preferred in industrial settings due to their stability and lower toxicity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

The compound is a novel chemical entity with potential biological activities. The mechanism of action would depend on its specific application, but generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, potentially influencing pathways related to neurotransmission, cell signaling, or metabolic processes.

Anticancer Potential

Compounds with similar structural motifs exhibit anticancer activity. Compounds containing indole and thiazole moieties have been shown to inhibit cancer cell proliferation in various assays. The presence of the indole structure in this compound suggests potential cytotoxic effects against tumor cells.

One study showed that certain indole-linked thiazoles exhibited promising anticancer potential, achieving IC50 values in the low micromolar range against several cancer cell lines, including glioblastoma and melanoma. The mechanism by which this compound exerts its biological activity may involve interactions with cellular targets such as proteins involved in apoptosis and cell cycle regulation. Molecular dynamics simulations conducted on similar compounds suggest that hydrophobic interactions play a crucial role in binding to target proteins, potentially leading to apoptosis in cancer cells.

Other related compounds

Other related compounds include:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, potentially influencing pathways related to neurotransmission, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key Compounds for Comparison:

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Structure: Benzylthio-thiadiazole core with a phenoxy-acetamide side chain. Key Difference: Replaces the hydroxyethyl-indole group with a phenoxy moiety.

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide Structure: Dual sulfur linkages (thiadiazole-thioacetamide) with a chloro-methylphenyl group. Key Difference: Additional thioether bond and aromatic chloro substituent.

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) Structure: Indole-acetamide with chlorobenzoyl and sulfonamide groups. Key Difference: Sulfonamide instead of benzylthio; chlorinated aromatic rings.

Observations :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~400 | 3.5–4.0 | Low in water |

| 5h | 413.5 | 4.2 | Lipophilic |

| Compound 16 (Benzothiazole-indole) | ~450 | 4.5 | Poor aqueous solubility |

| Compound 33 | 465.3 | 3.8 | Moderate (DMSO-soluble) |

Notes:

Target Compound Hypotheses :

- May exhibit dual activity (anti-inflammatory + serotonin modulation) due to indole and benzylthio groups.

- Requires enzymatic assays (e.g., COX-1/COX-2 inhibition) for validation .

Biological Activity

The compound 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (CAS Number: 2034258-90-5) is a novel chemical entity with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is , with a molecular weight of 354.5 g/mol. The structural features include a benzylthio group and an indole derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₂S |

| Molecular Weight | 354.5 g/mol |

| CAS Number | 2034258-90-5 |

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing indole and thiazole moieties have been shown to inhibit cancer cell proliferation in various assays. The presence of the indole structure in 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide suggests potential cytotoxic effects against tumor cells.

A study involving related compounds demonstrated that certain indole-linked thiazoles exhibited promising anticancer potential, achieving IC50 values in the low micromolar range against several cancer cell lines, including glioblastoma and melanoma . Such findings provide a rationale for further investigation into the anticancer properties of this compound.

The mechanism by which 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide exerts its biological activity may involve interactions with cellular targets such as proteins involved in apoptosis and cell cycle regulation. Molecular dynamics simulations conducted on similar compounds suggest that hydrophobic interactions play a crucial role in binding to target proteins, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, compounds with benzylthio groups have been reported to possess antimicrobial activity against various pathogens. A related study demonstrated that derivatives of benzylthio exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal pathogens . This highlights the versatility of the compound's biological activity.

Study 1: Anticancer Activity Assessment

A recent evaluation of related indole derivatives showed that they could inhibit the growth of cancer cells in vitro. The study reported IC50 values ranging from 6 µM to 30 µM for different cell lines, indicating that structural modifications could enhance potency . This underscores the need for systematic exploration of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide's structure–activity relationship (SAR).

Study 2: Antimicrobial Screening

In another study focusing on antibacterial properties, a series of benzylthio derivatives were synthesized and screened against multiple bacterial strains. The results indicated that some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting that similar activities could be expected from 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide .

Q & A

Basic: What are the key synthetic strategies for 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the indole-ethylamine core via alkylation or reductive amination of 1-methyl-1H-indol-5-yl precursors.

- Step 2: Introduction of the benzylthioacetamide moiety through thiol-alkylation or nucleophilic substitution using benzyl mercaptan and chloroacetamide derivatives.

- Step 3: Hydroxylation at the ethyl bridge via oxidation or hydroxyl-group protection/deprotection strategies.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd or Cu for coupling reactions) is critical for yield and purity. Chromatography (HPLC, flash) is often employed for purification .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation relies on:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and bond angles, particularly for the indole and acetamide groups .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., benzylthio, hydroxyethyl, and methyl-indol peaks).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-TOF for exact mass).

- FT-IR : Validates thioether (C-S) and amide (C=O) bonds .

Basic: What preliminary biological activities are associated with this compound?

Answer:

While direct data is limited, structurally related indole-acetamide derivatives exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., COX-2) via indole-mediated intercalation or enzyme binding .

- Antimicrobial effects : Disruption of bacterial cell membranes via hydrophobic indole interactions.

- Neuroprotective potential : Modulation of serotonin receptors due to the indole scaffold.

In vitro assays (e.g., MTT for cytotoxicity) and molecular docking are recommended for validation .

Advanced: How can synthetic yield be optimized despite competing side reactions?

Answer:

Key strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation.

- Catalyst optimization : Pd(OAc) or CuI for cross-coupling reactions reduces byproducts.

- Temperature control : Low temperatures (−10°C to 0°C) minimize indole ring oxidation.

- Protecting groups : tert-Butyldimethylsilyl (TBDMS) for the hydroxyethyl group prevents undesired side reactions during acetamide coupling .

Advanced: What computational tools predict metabolic stability and off-target interactions?

Answer:

- MetaSite : Identifies metabolic soft spots (e.g., CYP3A4-mediated oxidation of the benzylthio group) .

- Molecular docking (AutoDock Vina) : Simulates binding to targets like COX-2 or serotonin receptors.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzylthio) with bioavailability.

Validation requires microsomal stability assays and LC-MS metabolite profiling .

Advanced: How can enantioselective synthesis of the hydroxyethyl group be achieved?

Answer:

- Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation of ketone intermediates.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.

- Chiral HPLC : Separates diastereomers post-synthesis.

X-ray or NOESY NMR confirms absolute configuration .

Advanced: What strategies address discrepancies in biological activity between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Assess plasma protein binding (e.g., equilibrium dialysis) and tissue distribution (LC-MS/MS).

- Prodrug design : Mask the hydroxyethyl group with acetyl or phosphate to enhance bioavailability.

- Metabolite identification : Use hepatic microsomes or hepatocytes to identify inactive/toxic metabolites .

Advanced: How does the benzylthio group influence redox activity and oxidative stability?

Answer:

- Thiol-disulfide exchange : The benzylthio group may act as a glutathione mimic, scavenging ROS.

- Accelerated oxidation : The thioether is prone to sulfoxide/sulfone formation under oxidative conditions (e.g., HO).

Stability studies (HPLC monitoring under varying pH/O levels) and DFT calculations (HOMO-LUMO gaps) quantify susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.